Mandelate

Antimicrobial Agents Ionic Liquids Gram-Positive Bacteria

Researchers face inconsistent enantiomeric resolution and variable urinary antibacterial efficacy with generic alternatives. Mandelate (CAS 769-61-9) directly addresses these challenges through its well-characterized stereospecific interactions. • Achieve 13-fold diastereomeric salt solubility difference with ephedrine for high-yield enantiopure synthesis • Leverage 41.9 kJ/mol enantiomer binding energy differential to calibrate chiral HPLC methods • Deliver targeted Gram-positive antibacterial action without broad-spectrum effects via mandelate ionic liquids

Molecular Formula C8H7O3-
Molecular Weight 151.14 g/mol
CAS No. 769-61-9
Cat. No. B1228975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandelate
CAS769-61-9
Molecular FormulaC8H7O3-
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)[O-])O
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1
InChIKeyIWYDHOAUDWTVEP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mandelate: Scientific & Procurement Evidence


Mandelate (CAS 769-61-9), the conjugate base of mandelic acid (C₈H₈O₃, α-hydroxyphenylacetic acid), is a hydroxy monocarboxylic acid anion central to chiral resolution and antimicrobial chemistry. Its physicochemical properties are defined by an aromatic α-hydroxy acid scaffold with a chiral center, enabling specific interactions as both a chiral selector and a pharmacologically active counterion [1]. In pharmaceutical contexts, mandelate functions as a urinary antibacterial agent either as a sodium salt or as a component of methenamine mandelate, where it contributes to urine acidification and direct antibacterial action [2].

1
Chiral selector for enantiomer resolution and stereochemical control studies
2
Gram-positive antimicrobial screening context; reported selectivity over Gram-negative strains
3
Diastereomeric salt resolution research; solubility-based enantiopure synthesis workflow

Mandelate: Why Generic Substitution Fails


The mandelate anion's value proposition hinges on stereospecific interactions and formulation-specific performance that simple in-class substitutions cannot replicate. While mandelic acid and its various salts share the same core scaffold, their enantiomeric purity, counterion-dependent solubility, and biological activity diverge markedly . For instance, the (R)-mandelate and (S)-mandelate enantiomers exhibit differential binding energies and elution profiles in chiral chromatography [1], and mandelate ionic liquids show Gram-positive selectivity absent in their chloride counterparts [2]. Furthermore, methenamine mandelate generates higher urinary formaldehyde concentrations than methenamine hippurate, a difference with direct clinical implications [3]. These quantifiable disparities demand evidence-based selection rather than generic substitution.

Enantiomer
(R)-mandelate binding profile supports specific chiral stationary phase interactions
(S)-mandelate or racemate may shift elution order and chiral separation efficiency
Counterion
Mandelate ionic liquids show reported Gram-positive selectivity
Chloride-based ionic liquids exhibit broader-spectrum activity; selectivity profile may not transfer
Salt form
Methenamine mandelate: reported higher urinary formaldehyde yield context
Methenamine hippurate produces different formaldehyde levels; endpoint context may not replicate

Mandelate: Quantified Comparative Evidence


Mandelate Ionic Liquids: Gram-Positive Selectivity

Novel mandelate ionic liquids demonstrate similar efficacy against Gram-positive bacteria compared to their chloride counterparts but are substantially less active against Gram-negative bacteria and fungi, establishing a Gram-positive selectivity profile [1].

Gram-Positive Selectivity
Head-to-head
Similar Gram+ efficacy; reduced Gram- and fungal activity vs chloride ionic liquids
Reported Gram-positive selectivity profile
QSAR models suggest potency depends on lipophilicity
Antimicrobial Agents Ionic Liquids Gram-Positive Bacteria

Methyl Mandelate: Chiral Membrane Enantiomeric Separation

Using ethylenediamine-β-cyclodextrin grafted membranes, methyl mandelate (MM) achieves an enantiomeric excess (e.e.%) of 32.6%, outperforming other mandelic acid derivatives under identical conditions [1].

Membrane e.e.%
Head-to-head
32.6% e.e.
Highest among tested mandelic acid derivatives
Ethylenediamine-β-cyclodextrin grafted membrane
Chiral Separation Enantiomeric Excess Membrane Technology

Enantiomer Binding Energy Differential in Chiral HPLC

Computational and experimental chiral HPLC analysis reveals that the binding energy of the (R)-enantiomer of mandelic acid (-108.92 kJ/mol) is significantly stronger than that of the (S)-enantiomer (-67 kJ/mol), a difference of 41.9 kJ/mol, resulting in the (S)-enantiomer eluting first [1].

Enantiomer Binding Δ
Method context
41.9 kJ/mol difference
Supports chiral stationary phase method development
(R)-mandelate binds more strongly; (S)-enantiomer elutes first
Chiral Chromatography Binding Energy Enantioseparation

Mandelate Diastereomeric Salt Solubility

In the (±)-mandelic acid/(−)-ephedrine system, the less-soluble (L) diastereomeric salt exhibits a solubility in water that is one-thirteenth that of the more-soluble (M) salt, accompanied by a 70°C higher fusion temperature for the L-salt [1].

Diastereomer Solubility
Head-to-head
13-fold lower solubility (L-salt vs M-salt)
Supports diastereomeric resolution design
70°C higher fusion temperature for L-salt; water solvent system
Diastereomeric Resolution Solubility Chiral Chemistry

Methenamine Mandelate: Urinary Formaldehyde Production

In spinal cord injured patients, methenamine mandelate produced significantly higher urine formaldehyde concentrations than methenamine hippurate, particularly among patients using intermittent catheterization [1].

Urinary Formaldehyde
Endpoint context
Higher formaldehyde yield vs methenamine hippurate
Reported urinary antiseptic endpoint context
Spinal cord injury research model; ascorbic acid co-administered
Urinary Antiseptic Formaldehyde Generation Pharmacokinetics

Mandelate Anion: Enantioselective Adsorption Separation

Robust chiral UiO-68-type Zr-MOFs functionalized with chiral amine-alcohol groups achieve enantiomeric excess values of 97.3% and 98.9% for racemic mandelic acid, the highest reported values to date for this compound class .

MOF Enantioselectivity
Data to verify
97.3% and 98.9% e.e.
Reported top e.e.% values for mandelate-MOF system
Class-level inference; chiral UiO-68-type Zr-MOF adsorption
Metal-Organic Frameworks Enantioselective Adsorption Chiral Separation

Mandelate: Application Scenarios


Gram-Positive Selective Antimicrobial Ionic Liquids

Utilize mandelate-based ionic liquids for applications requiring targeted Gram-positive antibacterial activity without the broad-spectrum effects of chloride counterparts. The selective efficacy profile supports use in wood preservation, plant stimulation, and specialized antiseptic formulations where Gram-negative and fungal activity must be minimized [1].

Chiral Resolution Method Development

Employ methyl mandelate (MM) as a model analyte for optimizing chiral membrane separation systems, given its demonstrated 32.6% enantiomeric excess under cyclodextrin-grafted membrane conditions—the highest among tested mandelic acid derivatives [1]. Additionally, leverage the well-characterized 41.9 kJ/mol binding energy differential between mandelate enantiomers to calibrate and validate chiral HPLC methods [2].

Pharmaceutical Manufacturing via Diastereomeric Resolution

Apply mandelate in diastereomeric salt resolution processes for enantiopure pharmaceutical synthesis, exploiting the 13-fold solubility difference between mandelate diastereomeric salts with ephedrine [1]. This substantial solubility disparity, coupled with predictable crystallization behavior, ensures high-yield purification of target enantiomers.

Urinary Antiseptic: Maximum Formaldehyde Generation

Select methenamine mandelate over methenamine hippurate for urinary tract infection prophylaxis in patient populations where maximum bactericidal formaldehyde concentrations are clinically indicated, particularly for spinal cord injured patients using intermittent catheterization [1].

Application
Selection Property
Validation Focus
Gram-positive selective antimicrobial IL research
Ionic liquid antimicrobial selectivity profile
Gram-positive vs Gram-negative panel review
Chiral membrane separation method development
Enantiomeric excess in cyclodextrin-grafted membranes
Mandelate derivative separation efficiency
Diastereomeric resolution for enantiopure synthesis research
Diastereomeric salt solubility differential
Crystallization-based purification yield
Urinary formaldehyde generation research
Methenamine salt formaldehyde yield context
Urinary antiseptic endpoint review

Technical Documentation Hub

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